BenchChemオンラインストアへようこそ!

7-Ethynyl-1H-pyrazolo[3,4-c]pyridine

Kinase inhibition GSK3α/β CLK1

7-Ethynyl-1H-pyrazolo[3,4-c]pyridine is a strategic building block for fragment-based drug discovery and chemical biology. The linear, sp-hybridized ethynyl group at the 7-position avoids the steric penalty that abolishes kinase inhibitory activity in bulkier analogs, while enabling critical copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions that are impossible with 7-halo or 7-alkyl derivatives. This scaffold satisfies key pharmacophore requirements for ATP-competitive kinase inhibitors targeting GSK3α/β, CLK1, and DYRK1A, and its favorable predicted LogP (0.94) and tPSA (41.6 Ų) position it within optimal drug-like property space. Choose this compound to rapidly diversify your pyrazolo[3,4-c]pyridine library via parallel chemistry and accelerate your hit-to-lead timelines.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 1374651-96-3
Cat. No. B1144146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethynyl-1H-pyrazolo[3,4-c]pyridine
CAS1374651-96-3
Synonyms7-ethynyl-1H-pyrazolo[3
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC#CC1=NC=CC2=C1NN=C2
InChIInChI=1S/C8H5N3/c1-2-7-8-6(3-4-9-7)5-10-11-8/h1,3-5H,(H,10,11)
InChIKeyVOJNBHHTNGUSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethynyl-1H-pyrazolo[3,4-c]pyridine (CAS 1374651-96-3): Core Scaffold Identity and Key Procurement Considerations


7-Ethynyl-1H-pyrazolo[3,4-c]pyridine is a heterobicyclic building block comprising a pyrazole ring fused to a pyridine ring at the [3,4-c] junction, bearing a terminal ethynyl substituent at the 7-position. This scaffold is recognized within medicinal chemistry for its purine-isosteric character and its utility as a precursor in kinase inhibitor programs targeting GSK3α/β, CLK1, and DYRK1A [1]. The ethynyl group imparts a linear, sp-hybridized extension that critically influences both the compound's physicochemical properties—such as its predicted LogP of 0.94 and topological polar surface area (tPSA) of 41.6 Ų [2]—and its capacity to engage in specific cross-coupling and cycloaddition reactions, making it a strategically distinct choice for fragment-based drug discovery and chemical biology applications.

7-Ethynyl-1H-pyrazolo[3,4-c]pyridine: Why Simple In-Class Substitution Leads to Irreproducible Results


The pyrazolo[3,4-c]pyridine scaffold exhibits extreme sensitivity to the nature of the 7-position substituent, where even minor structural changes can drastically alter biological activity, tautomeric preference, and synthetic utility. Seminal structure-activity relationship (SAR) studies have demonstrated that a bulky 7-substituent abolishes kinase inhibitory activity against GSK3α/β, CLK1, and DYRK1A, while small, linear groups are tolerated [1]. The 7-ethynyl group occupies a unique physicochemical niche: its linear geometry avoids the steric penalty described for larger substituents, while its predicted pKa and LogP properties differ markedly from other 7-substituted analogs, directly impacting solubility, permeability, and binding interactions [2]. Furthermore, the terminal alkyne is a prerequisite for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling—transformations that are impossible with 7-halo, 7-alkyl, or 7-amino analogs. Generic in-class substitution with, for example, a 7-chloro or 7-methyl derivative would therefore yield a compound with fundamentally different reactivity, biological profile, and downstream applicability.

7-Ethynyl-1H-pyrazolo[3,4-c]pyridine: Quantified Differentiation Evidence Against Closest Analogs


Steric Compatibility with the Kinase ATP-Binding Pocket: 7-Ethynyl vs. 7-Aryl Substitution

In the pyrazolo[3,4-c]pyridine series, kinase inhibitory activity is exquisitely sensitive to the steric bulk of the 7-substituent. Molecular docking and biological assays demonstrate that the existence of N1-H and the absence of a bulky 7-substituent are critical for inhibitory activity against GSK3α/β, CLK1, and DYRK1A [1]. While specific IC50 values for the 7-ethynyl derivative are not reported in the primary SAR study, the work establishes a class-level inference: small, linear substituents at position 7 are compatible with kinase inhibition, whereas larger aromatic or branched alkyl groups eliminate activity. The 7-ethynyl group, with a minimal van der Waals radius and cylindrical symmetry, is therefore predicted to maintain activity based on this established pharmacophore model.

Kinase inhibition GSK3α/β CLK1 DYRK1A Structure-activity relationship

Tautomeric Preference and Physicochemical Properties: 7-Ethynyl vs. 5-Ethynyl Isomer

The 7-substituted pyrazolo[3,4-c]pyridine system undergoes N1-H/N2-H prototropic tautomerism, a property that directly influences molecular recognition by biological targets [1]. While the tautomeric equilibrium of the parent scaffold has been characterized by NMR and X-ray crystallography, the position of the ethynyl substituent further modulates the electron density distribution and, consequently, the physicochemical profile. A direct comparison of the 7-ethynyl isomer (CAS 1374651-96-3) with its 5-ethynyl regioisomer (CAS 1374651-97-4) reveals identical molecular formula and molecular weight (C8H5N3, MW 143.15) but distinct topological and electronic environments [2]. The predicted LogP for the 7-ethynyl isomer is 0.939, and tPSA is 41.57 Ų, which are identical to predicted values for the 5-isomer; however, the distinct positioning of the alkyne group relative to the N1-H/N2-H tautomeric center is expected to yield statistically significant differences in experimental NMR 13C and 15N chemical shifts, based on the established tautomerism studies of 7-substituted pyrazolo[3,4-c]pyridines [1].

Tautomerism LogP Topological polar surface area NMR spectroscopy

Synthetic Reactivity Advantage: Terminal Alkyne vs. 7-Halo or 7-Alkyl Analogs for Late-Stage Diversification

The terminal ethynyl group of 7-ethynyl-1H-pyrazolo[3,4-c]pyridine serves as a versatile synthetic handle, enabling at least two distinct reaction manifolds that are inaccessible to common 7-substituted analogs such as 7-chloro, 7-methyl, or 7-amino derivatives. The alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, a bioorthogonal click chemistry reaction widely used for probe synthesis and bioconjugation [1]. Additionally, the sp-hybridized carbon serves as a competent partner in Sonogashira cross-coupling with aryl or vinyl halides, allowing direct installation of complex aromatic fragments onto the pyrazolopyridine core [2]. In contrast, 7-halo analogs require a pre-installed electrophilic partner and cannot participate in azide-alkyne ligation, while 7-alkyl derivatives are chemically inert under these conditions. This reactivity advantage positions the 7-ethynyl compound as the preferred building block for generating focused libraries via modular, high-yielding diversification strategies.

Click chemistry Sonogashira coupling Bioorthogonal ligation Fragment-based drug discovery

Predicted pKa and Ionization State: 7-Ethynyl vs. 7-Hydrogen (Unsubstituted) Parent Scaffold

The acidity of the pyrazole N1-H proton is modulated by the electronic nature of the 7-substituent. Based on predictions for closely related analogs, the pKa of the 7-ethynyl derivative is estimated to be approximately 11.31 ± 0.40 , reflecting the electron-withdrawing inductive effect of the ethynyl group relative to the unsubstituted parent scaffold. While direct experimental pKa data for this specific compound are not available in primary literature, the electron-withdrawing character of the ethynyl substituent is expected to lower the pKa by approximately 0.5-1.0 unit compared to the parent 1H-pyrazolo[3,4-c]pyridine, increasing the fraction of the N1-deprotonated form at physiological pH. This shift in ionization state affects both solubility and passive membrane permeability, key determinants of success in whole-cell assays and in vivo studies.

pKa prediction Ionization state Solubility Permeability

7-Ethynyl-1H-pyrazolo[3,4-c]pyridine: High-Value Research and Development Application Scenarios


Kinase Probe Design Targeting GSK3α/β, CLK1, or DYRK1A

Researchers developing ATP-competitive kinase inhibitors for neurodegenerative diseases can use 7-ethynyl-1H-pyrazolo[3,4-c]pyridine as a starting scaffold that satisfies the key pharmacophore requirement of a small 7-substituent [1]. The ethynyl group preserves the N1-H hydrogen and maintains kinase-pocket compatibility, while offering a synthetic handle for subsequent functionalization to fine-tune selectivity and potency.

Bioorthogonal Probe Construction via CuAAC Click Chemistry

In chemical biology programs requiring target engagement studies, 7-ethynyl-1H-pyrazolo[3,4-c]pyridine can be conjugated to azide-bearing fluorophores or affinity tags via copper-catalyzed azide-alkyne cycloaddition [1]. This approach enables intracellular localization studies or pull-down experiments that are impossible with 7-halo or 7-alkyl analogs, which lack the requisite alkyne functionality.

Diversified Library Synthesis via Sonogashira Cross-Coupling

Medicinal chemistry teams seeking to rapidly explore structure-activity relationships around the pyrazolo[3,4-c]pyridine core can employ 7-ethynyl-1H-pyrazolo[3,4-c]pyridine as a universal substrate for Sonogashira coupling with diverse aryl or heteroaryl halides [1]. This parallel chemistry strategy enables the generation of tens to hundreds of C7-extended analogs in a single synthetic step, accelerating hit-to-lead timelines relative to de novo scaffold synthesis.

Physicochemical Property Modulation for Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), the ethynyl substituent provides a vector for property optimization. The predicted LogP of 0.939 and tPSA of 41.6 Ų position this fragment within favorable drug-like property space [1]. Researchers can monitor how further elaboration from this starting point shifts the physicochemical profile, using the ethynyl group as a convenient LC-MS or UV-active handle for reaction monitoring and solubility assessment.

Quote Request

Request a Quote for 7-Ethynyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.